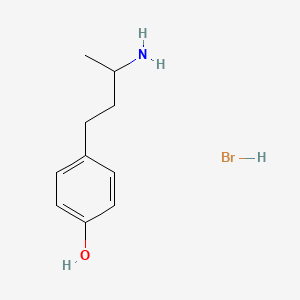
4-(3-Aminobutyl)phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminobutyl)phenol;hydrobromide is an organic compound that features a phenolic group attached to a butyl chain with an amino group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobutyl)phenol;hydrobromide typically involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. One common method is the reaction of 4-bromophenol with 3-aminobutylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobutyl)phenol;hydrobromide undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted phenols and amines.
Scientific Research Applications
4-(3-Aminobutyl)phenol;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Aminobutyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminobutyl)phenol: Similar structure but with a different position of the amino group.
4-(3-Aminopropyl)phenol: Shorter alkyl chain compared to 4-(3-Aminobutyl)phenol;hydrobromide.
4-(3-Aminobutyl)aniline: Contains an aniline group instead of a phenol group.
Uniqueness
This compound is unique due to its specific combination of a phenolic group and an amino-substituted butyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
90060-08-5 |
|---|---|
Molecular Formula |
C10H16BrNO |
Molecular Weight |
246.14 g/mol |
IUPAC Name |
4-(3-aminobutyl)phenol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-8(11)2-3-9-4-6-10(12)7-5-9;/h4-8,12H,2-3,11H2,1H3;1H |
InChI Key |
KGSBWTHQNOOZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















